

2,2,3-Tribromopropanal: A Technical Review of a Niche Reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,3-Tribromopropanal**

Cat. No.: **B104087**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Tribromopropanal is a halogenated aldehyde that has found a specialized role in organic synthesis, particularly in the construction of heterocyclic scaffolds. Despite its utility, comprehensive data on its physicochemical properties and biological activities remain limited in publicly accessible literature. This technical guide consolidates the available information on **2,2,3-Tribromopropanal**, presenting its known synthesis, chemical data, and a key application in the Skraup-type synthesis of quinolines. It also highlights the significant gaps in the current body of knowledge, particularly the absence of detailed spectroscopic and biological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2,2,3-Tribromopropanal** is presented in Table 1. This information is primarily sourced from the PubChem database.[\[1\]](#)

Table 1: Physicochemical Properties of **2,2,3-Tribromopropanal**

Property	Value	Source
Molecular Formula	$C_3H_3Br_3O$	PubChem[1]
Molecular Weight	294.77 g/mol	PubChem[1]
IUPAC Name	2,2,3-tribromopropanal	PubChem[1]
CAS Number	26944-17-2	PubChem[1]
SMILES	<chem>C(C(C=O)(Br)Br)Br</chem>	PubChem[1]
Physical Description	Information not available	
Boiling Point	Information not available	
Melting Point	Information not available	
Solubility	Information not available	

Spectroscopic Data

A thorough search of the available literature did not yield any specific experimental spectroscopic data (1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2,2,3-Tribromopropanal**. The search results frequently provided data for the isomeric compound 1,2,3-tribromopropane, which is not the subject of this review. This represents a critical gap in the characterization of this compound.

Synthesis of 2,2,3-Tribromopropanal

A synthetic protocol for **2,2,3-Tribromopropanal** has been described, involving the bromination of acrolein.

Experimental Protocol: Synthesis of 2,2,3-Tribromopropanal

Materials:

- Acrolein
- Bromine

- Dichloromethane

Procedure:

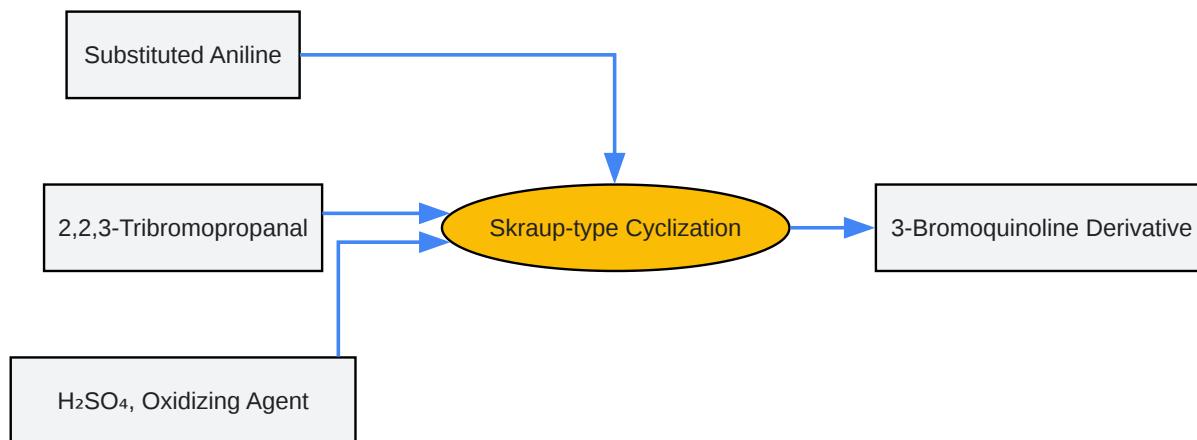
- Dissolve acrolein in dichloromethane.
- Slowly add bromine to the solution. The reaction is exothermic and requires careful temperature control.
- Further details of the reaction conditions, work-up, and purification are not extensively documented in the readily available literature.

Applications in Organic Synthesis

The primary documented application of **2,2,3-Tribromopropanal** is as a three-carbon building block in the Skraup-type synthesis of 3-bromoquinolines.

Skraup-Type Synthesis of 3-Bromoquinolin-6-ols

2,2,3-Tribromopropanal serves as a versatile reagent for the one-step transformation of substituted anilines into 3-bromoquinolines. This method is particularly useful for accessing 3-bromoquinolin-6-ols, which are valuable intermediates in the synthesis of agrochemical fungicides and potential pharmaceuticals.


Materials:

- 4-Nitroaniline
- **2,2,3-Tribromopropanal**
- Sulfuric acid
- An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure: A detailed experimental protocol for this specific reaction is not available in the searched literature. The general Skraup reaction involves heating a mixture of the aniline, glycerol (or a glycerol substitute like **2,2,3-tribromopropanal**), a dehydrating agent (sulfuric

acid), and an oxidizing agent. The reaction is known to be vigorous and requires careful control.

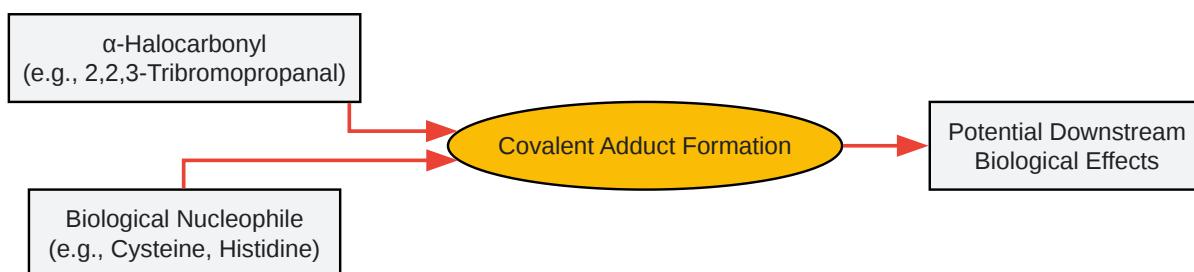
The general workflow for this synthesis can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for the Skraup-type synthesis of 3-bromoquinolines.

While a detailed protocol for a specific reaction is not available, a study reports the synthesis of various 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines from the corresponding anilines with yields ranging from moderate to good. Unfortunately, specific yield percentages for individual reactions are not provided in the accessible literature.

Synthesis of Quinolinylxyacetamides


2,2,3-Tribromopropanal has been mentioned as a reagent in the preparation of quinolinylxyacetamides. However, a detailed experimental protocol for this synthesis using **2,2,3-Tribromopropanal** could not be found in the reviewed literature.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways of **2,2,3-Tribromopropanal**. Studies on the biological effects of related compounds, such as other brominated propanals or alpha-halo carbonyls, suggest potential for reactivity with biological nucleophiles, but specific

data for **2,2,3-Tribromopropanal** is absent. This is a significant knowledge gap that would require experimental investigation to address.

The general reactivity of α -halocarbonyls with biological nucleophiles can be depicted as a logical relationship:

[Click to download full resolution via product page](#)

Caption: Postulated reactivity of α -halocarbonyls with biological nucleophiles.

Conclusion and Future Directions

2,2,3-Tribromopropanal is a chemical entity with a demonstrated, albeit niche, application in organic synthesis. The lack of comprehensive characterization data, particularly experimental spectroscopic information, is a major impediment to its wider adoption and a fuller understanding of its chemical nature. Furthermore, the complete absence of biological data means its potential as a pharmacological tool or its toxicological profile remains unknown.

Future research efforts should prioritize the following:

- Full Spectroscopic Characterization: Detailed ^1H NMR, ^{13}C NMR, IR, and mass spectrometry studies are essential.
- Exploration of Reactivity: A broader investigation of its reactivity with various nucleophiles and in different reaction types would be beneficial.
- Biological Screening: A comprehensive evaluation of its biological activity, including cytotoxicity and potential antimicrobial or other therapeutic effects, is warranted.

- Investigation of Mechanisms of Action: Should any biological activity be identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

Addressing these knowledge gaps will be crucial to fully realizing the potential of **2,2,3-Tribromopropanal** in both synthetic chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,3-Tribromopropanal | C3H3Br3O | CID 93108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,2,3-Tribromopropanal: A Technical Review of a Niche Reagent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104087#2-2-3-tribromopropanal-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com